1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a chemical compound with the molecular formula C12H20N2O2 . It’s a complex organic compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” involves a piperazine ring attached to an oxolane ring via a methylene bridge . The compound also features a prop-2-en-1-one group .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 224.304 . It has several physical and chemical properties such as a density of 1.0±0.1 g/cm3, boiling point of 269.1±15.0 °C at 760 mmHg, and a flash point of 116.6±20.4 °C .Scientific Research Applications
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives are recognized for their broad therapeutic potential, extending across multiple areas of medicinal application. These compounds exhibit a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The versatility of piperazine as a core structure allows for the development of molecules with significant medicinal potential, as modifications to the piperazine nucleus can lead to notable differences in the pharmacodynamics and pharmacokinetics of the resultant molecules. This adaptability underscores the importance of piperazine derivatives in drug discovery and design, encouraging further exploration for the development of novel therapeutics for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
The structural motif of piperazine is integral to the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. Numerous piperazine-containing molecules have demonstrated significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. The design, rationale, and structure-activity relationship (SAR) of these compounds are crucial for medicinal chemists aiming to bridge gaps in current treatments and develop safer, selective, and cost-effective anti-mycobacterial agents. This highlights the importance of piperazine derivatives in addressing global health challenges such as tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2,11H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLONKSTCBGKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.